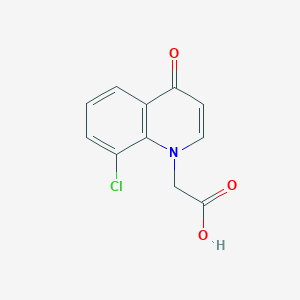

(8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a chlorine atom at the 8th position and an acetic acid moiety attached to the nitrogen atom at the 1st position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid typically involves the chlorination of 4-oxoquinoline followed by the introduction of the acetic acid moiety. One common method is the reaction of 4-oxoquinoline with thionyl chloride to introduce the chlorine atom at the 8th position. The resulting 8-chloro-4-oxoquinoline is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to yield this compound .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable chemistry approaches. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

(8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 8th position can be substituted with nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.

Condensation Reactions: The acetic acid moiety can participate in condensation reactions to form amides, esters, and other derivatives

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride are employed

Major Products Formed

Substitution Products: Various substituted quinoline derivatives.

Oxidation Products: Quinoline N-oxide.

Reduction Products: Dihydroquinoline derivatives

Wissenschaftliche Forschungsanwendungen

(8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. For example, it may inhibit DNA gyrase in bacteria, leading to the disruption of DNA replication and cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chloroquine: A 4-aminoquinoline used as an antimalarial drug.

Amodiaquine: Another 4-aminoquinoline with antimalarial activity.

8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection

Uniqueness

(8-chloro-4-oxoquinolin-1(4H)-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the acetic acid moiety allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

(8-Chloro-4-oxoquinolin-1(4H)-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent. Its structure, which includes a quinoline ring system and an acetic acid moiety, suggests a mechanism of action that may involve interaction with bacterial enzymes critical for DNA replication and repair.

- Molecular Formula : C₉H₈ClN₁O₃

- Molecular Weight : Approximately 237.64 g/mol

- CAS Number : 1092288-62-4

The biological activity of this compound primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes play crucial roles in DNA replication and transcription in bacteria. By inhibiting these targets, the compound disrupts bacterial growth and promotes cell death, making it a candidate for further antibiotic development.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound against various pathogens. The compound has shown potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Escherichia coli | 32 | Moderate |

| Bacillus subtilis | 8 | High |

| Salmonella typhi | 64 | Low |

The minimum inhibitory concentration (MIC) tests indicate that the compound is particularly effective against Bacillus subtilis, suggesting its potential as a therapeutic agent in treating infections caused by this bacterium.

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity against various fungal strains.

| Fungal Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 32 | Moderate |

| Aspergillus niger | 64 | Low |

| Cladosporium oxysporum | 16 | High |

The compound's effectiveness against Candida albicans and Cladosporium oxysporum highlights its broad-spectrum antifungal potential.

Case Studies

A study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of several derivatives of quinoline-based compounds, including this compound. The researchers conducted in vitro assays to assess the antimicrobial efficacy, revealing that structural modifications could enhance potency against specific pathogens .

Another investigation focused on the interaction of this compound with various metal complexes, demonstrating that metal coordination could significantly alter its biological activity. The study concluded that the nature of the metal plays a crucial role in modulating the antibacterial and antifungal effects of quinoline derivatives .

Eigenschaften

IUPAC Name |

2-(8-chloro-4-oxoquinolin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3/c12-8-3-1-2-7-9(14)4-5-13(11(7)8)6-10(15)16/h1-5H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTWUNZCBKLDNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N(C=CC2=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.